molecular formula C14H8O4S2 B1619720 1,9-Thianthrenedicarboxylic acid CAS No. 86-67-9

1,9-Thianthrenedicarboxylic acid

Cat. No. B1619720
CAS RN: 86-67-9
M. Wt: 304.3 g/mol
InChI Key: WKUMLCTUNDLANJ-UHFFFAOYSA-N
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Description

1,9-Thianthrenedicarboxylic acid is a chemical compound with the CAS Number: 86-67-9 . Its molecular weight is 304.35 and its IUPAC name is 1,9-thianthrenedicarboxylic acid . The InChI Code for this compound is 1S/C14H8O4S2/c15-13(16)7-3-1-5-9-11(7)20-12-8(14(17)18)4-2-6-10(12)19-9/h1-6H, (H,15,16) (H,17,18) .


Molecular Structure Analysis

The molecular structure of 1,9-Thianthrenedicarboxylic acid is represented by the InChI code: 1S/C14H8O4S2/c15-13(16)7-3-1-5-9-11(7)20-12-8(14(17)18)4-2-6-10(12)19-9/h1-6H, (H,15,16) (H,17,18) . This indicates that the compound has a complex structure with carbon, hydrogen, oxygen, and sulfur atoms.


Physical And Chemical Properties Analysis

1,9-Thianthrenedicarboxylic acid has a molecular weight of 304.35 . The storage temperature for this compound is between 2 to 8 degrees Celsius .

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for 1,9-Thianthrenedicarboxylic acid can be found online . It’s important to handle this compound in accordance with good industrial hygiene and safety practice.

properties

IUPAC Name

thianthrene-1,9-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O4S2/c15-13(16)7-3-1-5-9-11(7)20-12-8(14(17)18)4-2-6-10(12)19-9/h1-6H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUMLCTUNDLANJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC3=CC=CC(=C3S2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058946
Record name 1,9-Thianthrenedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,9-Thianthrenedicarboxylic acid

CAS RN

86-67-9
Record name 1,9-Thianthrenedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,9-Thianthrenedicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,9-Thianthrenedicarboxylic acid
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Record name 1,9-Thianthrenedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thianthrene-1,9-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.538
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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